(Hexahydrofuro[2,3-b]furan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexahydrofuro[2,3-b]furan-3-yl)methanol is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a derivative of furan, a heterocyclic organic compound, and is characterized by its unique hexahydrofurofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (Hexahydrofuro[2,3-b]furan-3-yl)methanol involves several synthetic routes. One notable method includes the cyclization of ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol with aldehydes to yield hexahydrofuro[3,4-b]furan-4-ol and its dimer . Another method involves reacting a compound of formula VII with a halogenating agent to obtain a compound of formula VI, followed by dehalogenation and cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (Hexahydrofuro[2,3-b]furan-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as boron trifluoride etherate . Reaction conditions often involve controlled temperatures, solvents like tetrahydrofuran, and specific pH levels to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
(Hexahydrofuro[2,3-b]furan-3-yl)methanol has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of complex molecules and as a building block for various organic compounds . In biology and medicine, it is used in the development of protease inhibitors, particularly for HIV treatment . Additionally, its unique structure makes it valuable in the study of heterocyclic compounds and their reactivity .
Wirkmechanismus
The mechanism of action of (Hexahydrofuro[2,3-b]furan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV protease inhibitors, the compound binds to the active site of the protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (Hexahydrofuro[2,3-b]furan-3-yl)methanol include other furan derivatives such as hexahydrofuro[3,4-b]furan-4-ol and its bis-derivatives . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: What sets this compound apart is its unique hexahydrofurofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and the study of heterocyclic chemistry .
Eigenschaften
Molekularformel |
C7H12O3 |
---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-3-5-4-10-7-6(5)1-2-9-7/h5-8H,1-4H2 |
InChI-Schlüssel |
VIPNFGUCYLRZOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C(CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.